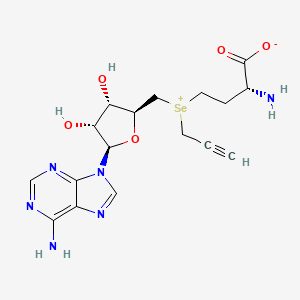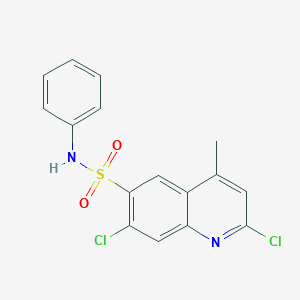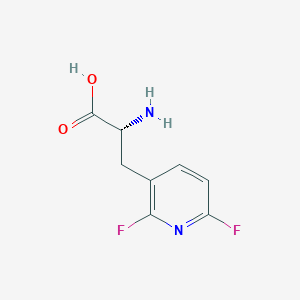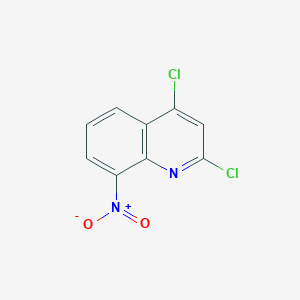
5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C2H2ClN3S. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride typically involves the chlorination of 1,3,4-thiadiazol-2-amine. One common method includes the reaction of 1,3,4-thiadiazol-2-amine with N-chlorosuccinimide (NCS) in carbon tetrachloride (CCl4) at room temperature. The reaction mixture is stirred at 85°C for 2 hours, followed by quenching with ice-cold water and extraction with dichloromethane (DCM). The organic layer is washed with water, brine, dried over sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The product is then purified using column chromatography with a solvent system of 20% ethyl acetate in hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as recrystallization and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of thiadiazole, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways depend on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3,4-thiadiazol-2-amine: The parent compound without the hydrochloride salt.
2-Amino-5-chloro-1,3,4-thiadiazole: A closely related compound with similar chemical properties.
Tizanidine hydrochloride: A compound with a similar thiadiazole structure but different pharmacological properties.
Uniqueness
5-Chloro-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C2H3Cl2N3S |
|---|---|
Molecular Weight |
172.04 g/mol |
IUPAC Name |
5-chloro-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C2H2ClN3S.ClH/c3-1-5-6-2(4)7-1;/h(H2,4,6);1H |
InChI Key |
GKXGQYXHFJPDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13023287.png)



![2-tert-Butyl 3-methyl(3S,7R,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13023305.png)








